molecular formula C19H25NO4 B074589 d-Tetramethrin CAS No. 1166-46-7

d-Tetramethrin

Cat. No.: B074589
CAS No.: 1166-46-7
M. Wt: 331.4 g/mol
InChI Key: CXBMCYHAMVGWJQ-CABCVRRESA-N
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Description

D-Tetramethrin is a synthetic pyrethroid insecticide and acaricide used to control a wide range of insect pests in agricultural and urban settings. It is a member of the class of compounds known as “pyrethroids”, which are derivatives of naturally occurring compounds called pyrethrins. This compound is a relatively new insecticide, having only been developed in the 1970s. It has proven to be an effective insecticide, with a wide range of applications, and has been used in a variety of settings.

Scientific Research Applications

  • Resistance and Insecticide Application : d-Tetramethrin, along with other insecticides, has been studied for its effectiveness against mosquito larvae. It's crucial to use insecticides like this compound reasonably and alternately to reduce resistance in target species (Zhou Liang-xin, 2002).

  • Endocrine Disruption Potential : Research has indicated that Tetramethrin can disrupt endocrine functions. It might exert antiestrogenic effects on female rats, suggesting a potential for endocrine disruption in other species as well (Soon Sun Kim et al., 2005).

  • Protective Role Against Toxicity : Studies have shown that certain compounds, like caffeic acid phenethyl ester (CAPE), can offer limited protection against the detrimental effects of Tetramethrin in laboratory mice (G. Nur et al., 2016).

  • Stereoselective Effects : The stereoselective cytotoxicity, bioaccumulation, degradation, and metabolism of Tetramethrin enantiomers have been studied, providing insights into the development of more effective and less ecotoxic variants (Siman Ma et al., 2022).

  • Biodegradation and Environmental Fate : Research into the biodegradation of Tetramethrin by certain bacterial strains like Gordonia cholesterolivorans suggests potential methods for bioremediation of contaminated environments (Yuxin Guo et al., 2021).

  • Impact on Reproductive Health : The impact of Tetramethrin on the reproductive health of organisms has been a subject of study, with findings suggesting that it can disrupt normal reproductive cycles in female rats. This indicates a need for caution in its use in environments where it might affect wildlife or human populations (H. T. Nguyen et al., 2022).

  • Neurological Effects : Studies have shown that Tetramethrin can modify sodium channels in nerve cells, which could have implications for understanding its mode of action in pest control and potential neurological effects in non-target species (D. Yamamoto et al., 1983).

  • Environmental Monitoring : Research into methods for determining Tetramethrin concentrations in various environmental samples highlights the importance of monitoring its levels in ecosystems, particularly considering its widespread use (M. Ibrahim et al., 2019).

  • Toxicity in Aquatic Life : The toxicity of Tetramethrin in aquatic life, particularly in zebrafish embryos, has been studied, showing significant adverse effects even at low concentrations. This research underlines the need for careful management of Tetramethrin in environments where it may impact aquatic organisms (J. C. Mendis et al., 2018).

  • Metabolism and Degradation : The metabolism of Tetramethrin in different organisms, such as houseflies and rats, has been explored, providing insight into how different species process this chemical (Takashi Suzuki & J. Miyamoto, 1974).

Safety and Hazards

d-Tetramethrin is classified as very toxic to aquatic life with long-lasting effects . It is advised to avoid release to the environment . It is also advised to wash thoroughly after handling and not to eat, drink, or smoke when using this product .

Future Directions

A study evaluated the immediate and delayed mortalities caused by d-Tetramethrin plus Acetamiprid on five different surfaces, i.e., plastic, glass, metal, wood, and ceramic, against adults of two species . The study found that the maximum dose of this compound plus Acetamiprid is effective against the tested species on certain types of surfaces .

Biochemical Analysis

Biochemical Properties

d-Tetramethrin interacts with various enzymes and proteins in biochemical reactions . For instance, it has been observed to alter oxidative stress parameters in in vivo aquatic animal model organisms

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It influences cell function by altering oxidative stress parameters . The impact on cell signaling pathways, gene expression, and cellular metabolism is currently being studied.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, potential enzyme inhibition or activation, and possible changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is being actively researched.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies are being conducted to determine any threshold effects, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with certain enzymes or cofactors, and may affect metabolic flux or metabolite levels . The specifics of these interactions and effects are currently being studied.

Transport and Distribution

This compound is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and may affect its localization or accumulation

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4/c1-11(2)9-14-15(19(14,3)4)18(23)24-10-20-16(21)12-7-5-6-8-13(12)17(20)22/h9,14-15H,5-8,10H2,1-4H3/t14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBMCYHAMVGWJQ-CABCVRRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)OCN2C(=O)C3=C(C2=O)CCCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C[C@@H]1[C@H](C1(C)C)C(=O)OCN2C(=O)C3=C(C2=O)CCCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4
Record name d-TETRAMETHRIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Source PubChem
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Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4058289
Record name Tetramethrin [(1R)-trans isomer]
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Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

YELLOW OR BROWN VISCOUS LIQUID WITH CHARACTERISTIC ODOUR.
Record name d-TETRAMETHRIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Solubility

Solubility in water: none
Record name d-TETRAMETHRIN
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Density

Relative density (water = 1): 1.1
Record name d-TETRAMETHRIN
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

Vapor pressure, Pa at 20 °C: 10
Record name d-TETRAMETHRIN
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CAS No.

1166-46-7, 5284-41-3, 52556-74-8, 7696-12-0
Record name d-trans-Tetramethrin
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Record name (1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)methyl (1R-trans)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate
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Record name TETRAMETHRIN, D-TRANS-
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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